4-Benzylpiperazin-1-amine 4-Benzylpiperazin-1-amine
Brand Name: Vulcanchem
CAS No.: 39139-52-1
VCID: VC20766494
InChI: InChI=1S/C11H17N3/c12-14-8-6-13(7-9-14)10-11-4-2-1-3-5-11/h1-5H,6-10,12H2
SMILES: C1CN(CCN1CC2=CC=CC=C2)N
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol

4-Benzylpiperazin-1-amine

CAS No.: 39139-52-1

Cat. No.: VC20766494

Molecular Formula: C11H17N3

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

4-Benzylpiperazin-1-amine - 39139-52-1

Specification

CAS No. 39139-52-1
Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
IUPAC Name 4-benzylpiperazin-1-amine
Standard InChI InChI=1S/C11H17N3/c12-14-8-6-13(7-9-14)10-11-4-2-1-3-5-11/h1-5H,6-10,12H2
Standard InChI Key SJMJMGVFFRSXOG-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC=CC=C2)N
Canonical SMILES C1CN(CCN1CC2=CC=CC=C2)N

Introduction

Overview of 4-Benzylpiperazin-1-amine

4-Benzylpiperazin-1-amine is a chemical compound belonging to the piperazine class, which is characterized by a six-membered ring containing two nitrogen atoms. This compound is notable for its structural features, specifically the benzyl group attached to the piperazine nitrogen, which contributes to its unique pharmacological properties. The molecular formula of 4-benzylpiperazin-1-amine is C11H17N3C_{11}H_{17}N_3
, and it has a molecular weight of approximately 191.27 g/mol.

Biological Activity

Research has indicated that 4-benzylpiperazin-1-amine and its derivatives exhibit a range of biological activities. These include:

  • Receptor Modulation: Compounds with similar structures have shown affinities for sigma receptors, which are implicated in pain modulation and neuroprotection. For example, derivatives have been designed to selectively target the sigma-1 receptor, potentially leading to novel analgesic therapies .

  • Neuroprotective Effects: Studies have demonstrated that benzylpiperazine derivatives can provide neuroprotective benefits in models of cerebral ischemia, suggesting their potential as therapeutic agents for neurological disorders .

Synthesis and Derivatives

The synthesis of 4-benzylpiperazin-1-amine typically involves the alkylation of piperazine with benzyl chloride or similar reagents. Various derivatives have been synthesized to enhance pharmacological properties or target specific biological pathways.

Example Derivatives:

Compound NameStructure Description
4-Benzylpiperazin-1-amine benzoateA derivative formed by esterification with benzoic acid
N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamideContains an acetamide functional group for enhanced activity

These derivatives are often evaluated for their pharmacological profiles using in vitro and in vivo assays.

Safety and Toxicology

The safety profile of 4-benzylpiperazin-1-amine must be considered in research applications. It has been classified under various hazardous categories:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.

Safety data sheets should be consulted for handling precautions and exposure limits.

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